![molecular formula C14H15N3O4S3 B2507671 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396632-07-7](/img/structure/B2507671.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" appears to be a chemically complex molecule with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities.
Synthesis Analysis
The synthesis of related compounds, specifically 4-[(methylsulfonyl)amino]benzamides and sulfonamides, has been explored in the context of developing Class III antiarrhythmic agents . These compounds were synthesized and evaluated for their ability to modulate cardiac rhythm without affecting conduction. The synthesis process aimed to incorporate specific functional groups that could enhance the desired biological activity, such as the 2-aminobenzimidazole group, which was found to significantly increase potency .
Molecular Structure Analysis
The molecular structure of related compounds plays a crucial role in their biological activity. For instance, the presence of a 2-aminobenzimidazole group in the aforementioned benzamides and sulfonamides was key to their potent Class III antiarrhythmic activity . This suggests that the molecular structure of "this compound" would also be critical in determining its pharmacological profile, with specific functional groups contributing to its activity and specificity.
Chemical Reactions Analysis
The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been described as a green synthesis method for producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This reaction is environmentally friendly and yields nearly quantitative results. Although the compound is not directly mentioned, the synthesis of similar thiazolidine-based structures could potentially follow analogous green chemistry principles, emphasizing sustainability and efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the papers do highlight the importance of such properties in the context of drug development. For example, compound 5 from the first paper demonstrated good oral bioavailability and a favorable hemodynamic profile, which are essential properties for a drug candidate . These properties are influenced by the molecular structure and the presence of specific functional groups, which can affect solubility, stability, and pharmacokinetics.
Scientific Research Applications
Synthesis and Electrophysiological Activity
Research into the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds with similar structural features to "N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" have potent effects comparable to those of known selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antimalarial and COVID-19 Applications
A theoretical investigation of antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research suggests that sulfonyl-containing compounds, akin to the one , may have applications beyond traditional antimalarial roles, including potential efficacy against COVID-19 (Fahim & Ismael, 2021).
Metal Complexes as Enzyme Inhibitors
Studies on the synthesis of metal complexes of heterocyclic sulfonamide have explored their strong carbonic anhydrase inhibitory properties. This line of research underscores the potential of sulfonamide-based compounds in developing enzyme inhibitors that could have applications in treating various conditions, including glaucoma and other disorders related to enzyme dysregulation (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Action
Research into biologically active substances has identified sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans. Such studies highlight the potential of these compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Mechanism of Action
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Benzothiazoles
, which are thiazoles fused with a benzene ring, have also been found to have significant biological activities. For example, some benzothiazole derivatives have shown potent anti-tubercular activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S3/c1-24(20,21)8-2-3-9-11(6-8)23-14(16-9)17-13(19)10-7-22-5-4-12(18)15-10/h2-3,6,10H,4-5,7H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAIFLJFSYNMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CSCCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)
![[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone](/img/structure/B2507590.png)

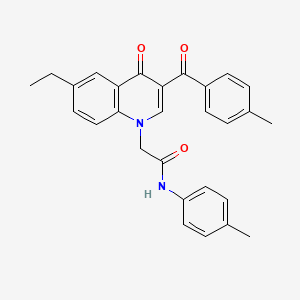
![11-(4-Butoxyphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2507596.png)
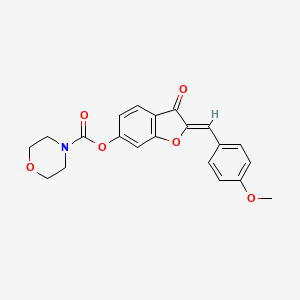
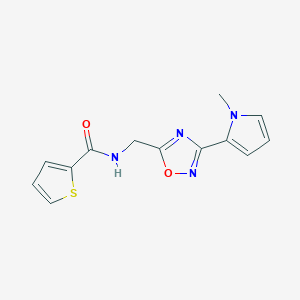
![5,6-Dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2507600.png)
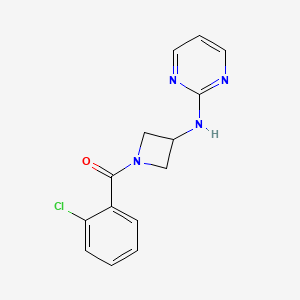
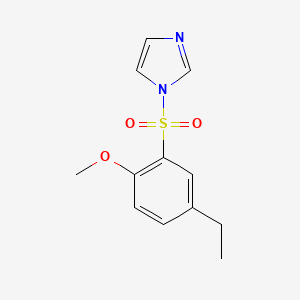
![[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B2507603.png)
![Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2507608.png)
